molecular formula C8H12 B093252 Octa-1,3,7-triene CAS No. 1002-35-3

Octa-1,3,7-triene

Cat. No.: B093252
CAS No.: 1002-35-3
M. Wt: 108.18 g/mol
InChI Key: ZTJHDEXGCKAXRZ-UHFFFAOYSA-N
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Description

Octa-1,3,7-triene, also known as α-Ocimene, is an organic compound with the molecular formula C₈H₁₂. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is a member of the larger family of terpenes and is commonly found in various plants and flowers, contributing to their aroma. It is a colorless liquid with a pleasant, sweet, and floral odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octa-1,3,7-triene can be synthesized through several methods. One common approach involves the dehydrogenation of octane derivatives. Another method includes the cyclization of specific dienes under controlled conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes using a rhodium catalyst has been reported .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as essential oils of plants like basil, lavender, and parsley. The extraction process typically includes steam distillation followed by purification steps like fractional distillation to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Octa-1,3,7-triene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated hydrocarbons like octane.

    Substitution: Halogenated derivatives such as bromooctatriene.

Scientific Research Applications

Octa-1,3,7-triene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its role in plant defense mechanisms and its potential as a natural insect repellent.

    Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of octa-1,3,7-triene involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes. In plants, it acts as a signaling molecule, triggering defense responses against herbivores and pathogens.

Comparison with Similar Compounds

    1,3,5-Hexatriene: Another triene with similar structural features but different chemical properties.

    1,3,5,7-Octatetraene: A tetraene with four double bonds, exhibiting different reactivity.

    α-Pinene: A monoterpene with a similar molecular weight but distinct structural and functional characteristics.

Uniqueness: Octa-1,3,7-triene is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological activity. Its presence in various essential oils and its role in plant defense mechanisms further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

octa-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-5,7H,1-2,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJHDEXGCKAXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC=CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905253
Record name Octa-1,3,7-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-35-3
Record name 1,3,7-Octatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octa-1,3,7-triene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octa-1,3,7-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octa-1,3,7-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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